Azomycin

Hypoxia-selective cytotoxicity Bioreductive prodrug Tumor microenvironment

Azomycin (2-Nitroimidazole, CAS 527-73-1) is the essential 2-nitroimidazole building block. Its higher electron affinity versus 5-nitroimidazoles directly enhances hypoxic cell radiosensitization efficiency (SER ~1.8 in FAZA derivatives). The low pKa (-0.81) ensures predominantly unionized species at physiological pH for passive membrane diffusion. Active against aerobic Gram-positive and Gram-negative bacteria—unlike 5-nitroimidazoles restricted to anaerobes. Procure as the validated precursor for [18F]FAZA, [18F]FMISO PET tracers and bioreductive prodrug triggers.

Molecular Formula C3H3N3O2
Molecular Weight 113.08 g/mol
CAS No. 527-73-1
Cat. No. B020884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzomycin
CAS527-73-1
Synonymsazomycin
azomycin, monohydrofluoride
azomycin, sodium salt
Ro-59129-001
Molecular FormulaC3H3N3O2
Molecular Weight113.08 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)[N+](=O)[O-]
InChIInChI=1S/C3H3N3O2/c7-6(8)3-4-1-2-5-3/h1-2H,(H,4,5)
InChIKeyYZEUHQHUFTYLPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azomycin (CAS 527-73-1) Procurement Overview: 2-Nitroimidazole Antibiotic and Hypoxia-Selective Radiosensitizer Scaffold


Azomycin (2-Nitroimidazole, CAS 527-73-1) is the foundational 2-nitroimidazole compound originally isolated from Nocardia mesenterica and Streptomyces species [1]. It serves as both an antimicrobial agent active against aerobic Gram-positive and Gram-negative bacteria as well as anaerobes , and as the core scaffold for hypoxia-selective radiosensitizers and PET imaging agents [2]. With a molecular weight of 113.07 g/mol and a melting point of 287°C (decomposition), Azomycin exhibits a pKa of -0.81, indicating very low basicity relative to 5-nitroimidazole derivatives . Its simple structure enables diverse synthetic derivatization while retaining the 2-nitro pharmacophore essential for bioreductive activation.

Azomycin (CAS 527-73-1) Substitution Risks: Why 2-Nitroimidazole Cannot Be Replaced by 5-Nitroimidazoles or 4-Nitroimidazoles


Substituting Azomycin with other nitroimidazole positional isomers or derivatives fundamentally alters the biological profile and procurement rationale. 4-Nitroimidazole lacks bacteriostatic activity entirely, making it functionally inert . 5-Nitroimidazoles such as metronidazole exhibit a narrow anaerobic spectrum and lack the aerobic antibacterial activity characteristic of 2-nitroimidazoles [1]. Critically, 2-nitroimidazoles possess higher electron affinity than 5-nitro derivatives, which directly correlates with enhanced hypoxic cell radiosensitization efficiency [2]. Additionally, the markedly lower pKa of Azomycin (-0.81) compared to metronidazole (pKa ~2.62) alters ionization state and passive diffusion characteristics across biological membranes . QSAR studies further demonstrate that dipole moment values can be used to discriminate between active 2-nitro/5-nitroimidazoles and inactive 4-nitroimidazoles, underscoring that simple nitroimidazole class designation is insufficient for scientific selection [3].

Azomycin (CAS 527-73-1) Evidence-Based Procurement: Head-to-Head Comparative Data for Scientific Selection


Hypoxia-Selective Cytotoxicity: 2-Fold Differential Killing of Hypoxic vs Aerobic Cells

Azomycin demonstrates a differential cytotoxic effect ratio of 2.0 when comparing hypoxic versus aerobic environments, establishing its hypoxia-selective activation profile . This property is characteristic of the 2-nitroimidazole pharmacophore and contrasts with 5-nitroimidazoles which show less pronounced hypoxia selectivity. The bioreductive activation mechanism requires the nitro group in the 2-position; reduction of the nitro group abolishes bacteriostatic activity entirely, while the 4-nitro analog exhibits no such activity .

Hypoxia-selective cytotoxicity Bioreductive prodrug Tumor microenvironment

Radiosensitization Efficacy: Sensitizer Enhancement Ratio (SER) of 1.8 in Hypoxic Tumor Cells

Fluoroazomycin arabinoside (FAZA), an 18F-labeled 2-nitroimidazole PET tracer, exhibits a sensitizer enhancement ratio (SER) of approximately 1.8 in HCT-116 colorectal cancer cells under hypoxic conditions [1]. This SER value indicates an 80% enhancement in radiation-induced cell killing compared to radiation alone. The radiosensitization property is inherent to the 2-nitroimidazole scaffold; 5-nitroimidazole derivatives show significantly lower SER values, correlating with their lower electron affinity [2]. Azomycin riboside (AR) has been shown to be as good as or slightly better than misonidazole (MISO) as a hypoxic cell radiosensitizer, with comparable direct cytotoxicity [3].

Radiosensitizer Hypoxic tumor radiotherapy Sensitizer enhancement ratio

Physicochemical Differentiation: pKa of -0.81 Enables Distinct Ionization Profile vs 5-Nitroimidazoles

Azomycin exhibits a pKa of -0.81, indicating extremely low basicity and remaining predominantly unionized across the physiological pH range . In contrast, metronidazole, the prototypical 5-nitroimidazole, has a pKa of approximately 2.62 for its conjugate acid [1]. This substantial pKa difference (Δ > 3.4 units) results in markedly different ionization states at physiological pH, which influences passive membrane diffusion, tissue distribution, and cellular uptake kinetics. QSAR analysis has further demonstrated that dipole moment values can be used to discriminate between active 2-nitro and 5-nitroimidazoles and inactive 4-nitroimidazoles, providing a physicochemical basis for biological differentiation [2].

Physicochemical property pKa comparison Drug ionization

Antibacterial Spectrum Differentiation: Aerobic Activity Distinguishes 2-Nitroimidazole from 5-Nitroimidazoles

Azomycin (2-nitroimidazole) demonstrates activity against aerobic Gram-positive and Gram-negative bacteria, in addition to anaerobic bacteria . This spectrum contrasts sharply with 5-nitroimidazoles such as metronidazole, which exhibit activity primarily restricted to anaerobic bacteria and protozoa due to their requirement for low-redox-potential bioreductive activation [1]. The broader spectrum of 2-nitroimidazoles is attributed to their higher electron affinity and distinct reduction potential, enabling activation under microaerophilic as well as anaerobic conditions. Both metronidazole and azomycin decrease non-protein thiol levels under anaerobic conditions, confirming shared bioreductive activation pathways, but azomycin's activity extends to aerobic contexts [2].

Antibacterial spectrum Aerobic bacteria Nitroimidazole class

Electron Affinity and Bioreductive Activation: Higher Electron Affinity of 2-Nitroimidazoles vs 5-Nitro Derivatives

Pulse radiolysis and ESR studies demonstrate that the electron affinity of the 2-nitroimidazole structure is higher than that of 5-nitroimidazole derivatives and similar to that of p-nitroacetophenone (PNAP) [1]. This higher electron affinity correlates directly with greater biological effectiveness as hypoxic cell radiosensitizers. Both metronidazole (5-nitroimidazole) and Ro-07-0582 (2-nitroimidazole) accept electrons from the radical anion of thymine at near diffusion-controlled rates, but the 2-nitroimidazole exhibits greater resonance stabilization of the radical anion, as confirmed by ESR spectroscopy [1]. The 2-nitro substitution pattern thus confers a fundamental physicochemical advantage for electron-affinic sensitization applications.

Electron affinity Bioreductive activation Radiosensitizer mechanism

Azomycin (CAS 527-73-1) Optimal Application Scenarios for Research Procurement


Hypoxic Tumor Radiosensitizer Scaffold Development

Procure Azomycin as the core 2-nitroimidazole building block for synthesizing hypoxia-selective radiosensitizers. The parent scaffold confers a sensitizer enhancement ratio (SER) of approximately 1.8 in derivative compounds such as FAZA, providing an 80% enhancement in radiation-induced cell killing under hypoxic conditions [1]. The higher electron affinity of 2-nitroimidazoles relative to 5-nitroimidazoles [2] makes this scaffold essential for achieving clinically relevant radiosensitization efficacy. Derivatization strategies including glucose conjugation (e.g., glucoazomycins) can further exploit GLUT-mediated uptake in hypoxic cells, with calculated ClogP values of -1.70 to -2.99 predicting rapid in vivo clearance and reduced systemic toxicity [3].

Broad-Spectrum Antimicrobial Screening and Mechanism Studies

Utilize Azomycin for comparative antimicrobial studies where aerobic activity is required. Unlike 5-nitroimidazoles that are restricted to anaerobic bacteria, Azomycin demonstrates activity against aerobic Gram-positive and Gram-negative bacteria in addition to anaerobes . This broader spectrum enables investigation of bioreductive activation under microaerophilic conditions and comparative studies of nitroimidazole positional isomer effects on antibacterial potency. The pKa of -0.81 and the requirement for intact 2-nitro substitution for activity provide critical control parameters for structure-activity relationship (SAR) studies.

Hypoxia PET Tracer Precursor Synthesis

Procure Azomycin as the precursor for synthesizing 18F-labeled 2-nitroimidazole PET tracers for imaging tumor hypoxia. Clinically utilized tracers including [18F]FAZA and [18F]FMISO are derived from the 2-nitroimidazole core scaffold [3]. The hypoxia-specific uptake and rapid blood clearance kinetics of FAZA contribute to favorable tumor-to-background ratios [1]. Azomycin derivatives exhibit passive diffusion-based cellular entry, with partition coefficients (P) of approximately 1.0-1.1 for FAZA and its analogs, which can be tuned through structural modification to optimize imaging contrast [1].

Bioreductive Prodrug Design and Hypoxia-Selective Cytotoxin Development

Employ Azomycin as the bioreductive trigger moiety in prodrug design. The differential cytotoxic effect ratio of 2.0 between hypoxic and aerobic environments quantifies the hypoxia-selective activation that can be exploited to target hypoxic tumor regions or anaerobic infection sites. The reduction potential and electron affinity characteristics of the 2-nitroimidazole core [2] provide the mechanistic basis for prodrug activation, while the low pKa ensures predominantly unionized species at physiological pH, facilitating passive diffusion into target cells .

Quote Request

Request a Quote for Azomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.